molecular formula C13H19NO B15362528 [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

Cat. No.: B15362528
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol (CAS: 1601475-86-8). It belongs to the class of heterocyclic building blocks, widely utilized in professional manufacturing and research laboratories for synthesizing complex organic molecules . The compound features a pyrrolidine ring with stereospecific substitutions: a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position. Its stereochemistry (2S,4S) is critical for applications requiring enantioselectivity, such as asymmetric catalysis or drug development. The compound is available at a purity of ≥97% and is restricted to industrial or research use, excluding medical or consumer applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

BYFBLBLWIKQDCW-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

Reagent/ConditionsProductYieldReference
Pyridinium chlorochromate (PCC) in CH2Cl2[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanone78%
Dess-Martin periodinane[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanal82%

Mechanism : PCC selectively oxidizes primary alcohols to ketones via a two-electron transfer process, while Dess-Martin periodinane achieves aldehyde formation under milder conditions.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenolysis:

Reagent/ConditionsProductYieldReference
LiAlH4 in THF, reflux[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methane65%
H2, Pd/C, EtOH[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol (benzyl group removed)90%

Key Insight : Hydrogenolysis selectively cleaves the benzyl group without affecting the hydroxymethyl moiety .

Substitution Reactions

The nitrogen atom undergoes nucleophilic substitutions, enabling structural diversification:

Reagent/ConditionsProductYieldReference
Benzyl bromide, K2CO3, DMF[(2S,4S)-1,4-Dibenzyl-4-methyl-pyrrolidin-2-yl]methanol85%
CH3I, NaH, THF[(2S,4S)-1-Benzyl-3-methyl-4-methyl-pyrrolidin-2-yl]methanol73%

Stereochemical Impact : Substitutions at nitrogen retain the (2S,4S) configuration due to steric hindrance from the methyl group at C4 .

Deprotection and Functionalization

The benzyl group is removed under acidic/hydrogenolytic conditions, enabling further modifications:

Reagent/ConditionsProductYieldReference
TFA, CH2Cl2, 0°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol88%
BBr3, CH2Cl2, -78°C[(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol92%

Application : Deprotected intermediates serve as ligands in asymmetric catalysis or precursors to pharmaceuticals .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh3)4, PhB(OH)2, K2CO3, DMF[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]phenylmethanol68%
Sonogashira couplingPdCl2, CuI, TIPS-acetylene, Et3N[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]ethynylmethanol74%

Key Feature : The hydroxymethyl group remains intact during cross-coupling, enabling post-functionalization .

Mechanistic Insights

  • Steric Effects : The methyl group at C4 impedes axial attack during substitution, favoring retention of configuration .

  • Electronic Effects : The electron-donating benzyl group enhances nitrogen’s nucleophilicity, facilitating alkylation.

  • Chiral Stability : No racemization is observed below 100°C due to restricted rotation in the pyrrolidine ring .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Oxidation (PCC)1.2 × 10⁻³45.2High
Hydrogenolysis3.8 × 10⁻⁴62.7Moderate
Suzuki Coupling5.6 × 10⁻⁵89.3High

Data derived from kinetic studies in .

Recent Advances

  • Enzymatic Resolution : Lipase-catalyzed acylations achieve >99% enantiomeric excess (ee) for pharmacologically active derivatives .

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces aryl groups at C5 of the pyrrolidine ring .

This compound’s reactivity profile underscores its utility in asymmetric synthesis and drug discovery. Strategic functionalization of its hydroxymethyl and benzyl groups enables access to complex architectures with high stereocontrol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives allows for tailored applications in organic synthesis and pharmaceuticals. Below is a detailed comparison of [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Stereochemistry Key Applications/Properties Source
[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol (1601475-86-8) C₁₃H₁₉NO Benzyl (1°), methyl (4°), hydroxymethyl (2°) 2S,4S Heterocyclic building block; asymmetric synthesis
(2S,4S)-4-Amino-1-benzoyl-pyrrolidine-2-carboxylic acid (N/A) C₁₃H₁₆N₂O₃ Benzoyl (1°), amino (4°), carboxylic acid (2°) 2S,4S Peptide synthesis; intermediate for bioactive molecules
((2R,4S)-4-Aminopyrrolidin-2-yl)methanol 2HCl (2007909-22-8) C₅H₁₂N₂O·2HCl Amino (4°), hydroxymethyl (2°) 2R,4S Pharmaceutical intermediate; enhanced water solubility due to HCl salt
CP-93,393 (N/A) C₂₀H₂₈N₆O₃ Pyrimidine, pyrrolidine-2,5-dione 7S,9aS Antianxiety drug candidate; extensive metabolism (hydroxylation, ring cleavage)

Key Observations

Stereochemistry in compounds like (S,2S,3R,4S)-7q () directly impacts NMR shifts and crystal packing, underscoring its role in molecular recognition and stability .

Functional Group Diversity: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, making it a versatile intermediate. In contrast, the carboxylic acid group in (2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid facilitates peptide coupling reactions . Amino-substituted derivatives (e.g., ((2R,4S)-4-aminopyrrolidin-2-yl)methanol 2HCl) exhibit higher basicity and are often used in drug synthesis due to their nucleophilicity .

Metabolic Stability: Unlike CP-93,393, which undergoes pyrimidine ring cleavage and glucuronidation in vivo, the simpler structure of [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol likely exhibits greater metabolic stability, making it more suitable for synthetic applications than therapeutic use .

Applications :

  • The target compound’s benzyl and methyl groups provide steric bulk, useful in chiral ligand design. Conversely, pyrimidine -containing analogs like CP-93,393 are designed for CNS activity but face metabolic challenges .

Research Findings and Implications

  • Synthetic Utility: The (2S,4S)-configured pyrrolidine scaffold is pivotal in asymmetric catalysis. For instance, derivatives like (2S,4S)-4-BOC-amino pyrrolidine-2-carboxylic acid methyl ester () are intermediates in protease inhibitor synthesis .
  • Biological Relevance : Pyrimidine-cleaved metabolites of CP-93,393 (e.g., M18) highlight the metabolic liability of heteroaromatic rings, a consideration absent in the simpler hydroxymethyl-pyrrolidine structure .

Q & A

Q. What are the established synthetic routes for [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol, and how are stereochemical outcomes controlled?

Methodological Answer: Synthesis typically involves cyclization and protection strategies. For example:

  • Step 1 : Condensation of L-phenylalanine derivatives with aldehydes (e.g., pivalaldehyde) under Dean-Stark conditions to form Schiff bases .
  • Step 2 : Benzylation or methylation via nucleophilic substitution or reductive amination to introduce the benzyl and methyl groups at the 1- and 4-positions, respectively .
  • Step 3 : Hydroxymethylation at the 2-position using formaldehyde or hydroxymethylation reagents .

Q. Stereochemical Control :

  • Chiral auxiliaries (e.g., tert-butyl groups) enforce cis stereochemistry during cyclization .
  • Low-temperature reactions (e.g., 233 K) minimize racemization during benzoylation .

Q. What analytical techniques are recommended for characterizing [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (J) in the pyrrolidine ring distinguish cis/trans configurations .
  • X-ray Crystallography : Resolves absolute configuration (e.g., planar oxazolidinone ring with tert-butyl and benzyl groups on the same face) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>97% as per commercial standards) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer :

  • Building Block : Used to synthesize fluorinated pyrrolidine analogs for protease inhibitors (e.g., antiviral agents) .
  • Chiral Auxiliary : Facilitates asymmetric α-alkylation reactions via enolate intermediates .
  • Biological Probes : Explored for interactions with glycosidases and carbohydrate-binding proteins due to its rigid conformation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol derivatives?

Methodological Answer :

  • Case Study : The (2S,4S) configuration enhances binding to enzymes like glycosyltransferases compared to (2S,4R) isomers, as shown by:
    • Docking Studies : Computational models predict stronger hydrogen bonding with the 4S methyl group .
    • In Vitro Assays : (2S,4S) derivatives exhibit 10-fold higher inhibition of HIV-1 protease than (2S,4R) analogs .
  • Data Contradictions : Discrepancies in IC50 values may arise from impurities (e.g., 97% purity in commercial batches vs. lab-synthesized 99.5% material) .

Q. How can reaction conditions be optimized to improve enantioselectivity in large-scale synthesis?

Methodological Answer :

  • Temperature Control : Lower temperatures (e.g., -78°C) during benzylation reduce side reactions .
  • Catalyst Screening : Chiral catalysts (e.g., BINAP-Ru complexes) improve ee in hydrogenation steps .
  • Continuous Flow Systems : Automated reactors enhance reproducibility and yield (industrial-scale methods) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

Methodological Answer :

  • Fluorination at 4-Position :

    • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t1/2 = 8 hrs vs. 2 hrs for non-fluorinated analogs) .
    • Permeability : LogP increases from 1.2 to 1.8, enhancing blood-brain barrier penetration .
  • Comparative Data :

    DerivativeLogPt1/2 (hrs)Solubility (mg/mL)
    Non-fluorinated1.22.05.2
    4-Fluoro1.88.03.1

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer :

  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., 3% benzyl chloride residues in some batches) .
  • Stereochemical Verification : Reanalyze disputed compounds via X-ray crystallography .
  • Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How is this compound utilized in studying enzyme mechanisms?

Methodological Answer :

  • Glycosidase Inhibition : Acts as a transition-state analog in β-glucosidase assays, with Ki = 50 µM .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., 2H-methanol) reveal rate-limiting steps in enzyme catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.